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Compound of Interest

Compound Name:
2-Chloro-5,7-

dimethoxyquinazoline

Cat. No.: B13654731

Get Quote

Executive Summary
The 6,7-dimethoxyquinazoline scaffold is the "privileged structure" in medicinal chemistry,

forming the core of blockbuster EGFR inhibitors (Gefitinib, Erlotinib) and

-adrenoceptor antagonists (Prazosin, Doxazosin). Its dominance stems from the optimal
orientation of the 6- and 7-positions towards the solvent interface of the ATP-binding pocket,
allowing for bulkier solubilizing groups without steric penalty.

In contrast, the 5,7-dimethoxyquinazoline scaffold is a "niche pharmacophore." While it retains

the electron-rich core necessary for hinge binding, the substituent at the C5 position frequently

induces steric clashes with the "ceiling" of the ATP-binding pocket (specifically the gatekeeper

residue or the ribose-binding region) in many kinases. Consequently, 5,7-isomers often exhibit

reduced potency against EGFR but have shown utility in targeting PDGFR or overcoming

specific resistance mutations where the binding pocket topology differs.

Structural Biology & Binding Modes[1][2]
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The biological divergence between these two isomers is dictated by their orientation within the

ATP-binding pocket of kinases (e.g., EGFR, VEGFR, PDGFR).

The 6,7-Dimethoxy "Solvent Vector"
In the 6,7-substitution pattern (as seen in Gefitinib), the quinazoline core intercalates between

the N-terminal and C-terminal lobes of the kinase.

C6 & C7 Positions: These point outward toward the solvent channel. This allows medicinal

chemists to attach long, solubilizing tails (e.g., morpholine-propoxy groups) at these

positions without disrupting the critical hydrogen bonds at the hinge region.

Electronic Effect: The electron-donating methoxy groups increase the basicity of N1,

enhancing the H-bond acceptance from the hinge region (e.g., Met793 in EGFR).

The 5,7-Dimethoxy "Steric Constraint"
In the 5,7-substitution pattern, the C5-methoxy group introduces a critical steric vector.

C5 Position: This position is located "above" the plane of the hinge region. In EGFR, a

substituent here often clashes with the gatekeeper residue (Thr790) or the hydrophobic

ceiling of the pocket.

Selectivity Switch: While detrimental for EGFR, this steric bulk can be favorable for kinases

with larger "back pockets" or different gatekeeper residues, such as PDGFR or specific

mutant forms of kinases where the pocket shape is altered.

Visualization of SAR Pathways
The following diagram illustrates the decision logic when choosing between these two

scaffolds.
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Quinazoline Scaffold Selection
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Figure 1: SAR Decision Tree comparing the utility of 6,7- vs 5,7-substitution patterns.

Comparative Biological Activity Data[1][2][3][4][5]
The following table summarizes the general trends observed in literature when comparing

these regioisomers against key targets.

Feature 6,7-Dimethoxy Quinazoline 5,7-Dimethoxy Quinazoline

Primary Target Class
EGFR, HER2, VEGFR,

-Adrenoceptors

PDGFR, Adenosine Receptors,

Novel Kinases

Key Drug Examples
Gefitinib, Erlotinib, Lapatinib,

Prazosin

No major FDA approvals

(Research Tools)

EGFR Potency (

)
High (< 10 nM) (e.g., Gefitinib)

Moderate/Low (> 100 nM) due

to C5 clash

Solubility Potential High (C6/C7 allow polar tails)
Low/Moderate (C5 limits

substitution)

Metabolic Stability

Susceptible to O-

demethylation (forming active

metabolites)

Susceptible, but C5 position is

sterically protected

Synthetic Access Excellent (from Veratric Acid)
Good (from 3,5-

Dimethoxybenzoic acid)
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Case Study: EGFR Inhibition
Research indicates that moving a methoxy group from C6 to C5 drastically reduces EGFR

inhibitory activity.

Mechanism: The C5-methoxy group points directly towards the hydrophobic ceiling of the

ATP pocket (specifically residues Leu694 and Thr790 in EGFR). This creates an unfavorable

steric bump, preventing the quinazoline core from sitting deep in the pocket to form the

critical N1-Met793 hydrogen bond.

Data Point: In 4-anilinoquinazoline series, 6,7-dimethoxy analogues typically exhibit

values in the 0.1–10 nM range, whereas 5,7-dimethoxy analogues often shift to the
micromolar range or lose activity entirely against wild-type EGFR.

Case Study: Alpha-Adrenoceptor Antagonism
Prazosin and Doxazosin are classic

-blockers containing the 6,7-dimethoxy motif.

6,7-Activity: The methoxy groups participate in electron-donating interactions that stabilize

the protonated N1, which is essential for ionic interaction with the receptor's Asp residue.

5,7-Inactivity: 5,7-analogues are rarely reported as potent

-antagonists, likely because the receptor pocket for the quinazoline headgroup is narrow and
cannot accommodate the C5-bulk.

Experimental Protocols for Comparison
To empirically verify the difference between a 5,7- and 6,7-isomer, the following experimental

workflow is recommended.

Synthesis of Regioisomers
6,7-Isomer Precursor: 2-Amino-4,5-dimethoxybenzoic acid (derived from Veratric acid).
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5,7-Isomer Precursor: 2-Amino-4,6-dimethoxybenzoic acid (derived from 3,5-

dimethoxyaniline).

Cyclization: Both are cyclized using formamide or urea to yield the respective

quinazolinones, followed by chlorination (

) and

with an aniline.

In Vitro Kinase Assay (FRET-based)
This protocol measures the

against EGFR to quantify the "steric penalty" of the 5-position.

Reagents: Recombinant EGFR kinase domain, ATP (

concentration), Peptide Substrate (poly-Glu-Tyr), Test Compounds (5,7- vs 6,7-isomer).

Preparation: Prepare 10-point serial dilutions of compounds in DMSO.

Reaction:

Mix kinase buffer, substrate, and compound in a 384-well plate.

Initiate reaction with ATP.

Incubate for 60 mins at RT.

Detection: Add EDTA (stop solution) and FRET-labeled antibody. Read fluorescence ratio

(665 nm / 620 nm).

Analysis: Fit curves using non-linear regression (Sigmoidal dose-response) to calculate

.

Cell Viability Assay (MTT)
To assess if enzymatic potency translates to cellular efficacy.
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Cell Lines: A431 (EGFR overexpressing) vs. NIH-3T3 (Control).

Method:

Seed 3,000 cells/well in 96-well plates.

Treat with 5,7- and 6,7-isomers (0.01 - 10

) for 72 hours.

Add MTT reagent; incubate 4 hours.

Solubilize formazan crystals in DMSO.

Measure absorbance at 570 nm.

Expectation: 6,7-isomer will show steep toxicity in A431 cells; 5,7-isomer will likely show

minimal toxicity or off-target toxicity at high concentrations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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